-SO2CH3 Leaving Group Potential in SNAr vs. Stable N-methyl-N-methylsulfonylamino Analog
The 2-methylsulfonyl group on the pyrimidine ring can serve as a leaving group in nucleophilic aromatic substitution (SNAr). This reactivity is demonstrated for the analogous compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which undergoes quantitative displacement with phenols to form poly(arylene pyrimidine ether)s [1]. In contrast, the rosuvastatin intermediate N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (CAS 147118-37-4) features a C-N bond at the 2-position that is not susceptible to base-promoted cleavage under analogous conditions, providing no equivalent synthetic handle.
| Evidence Dimension | Reactivity at the pyrimidine 2-position towards nucleophiles (SNAr) |
|---|---|
| Target Compound Data | Methylsulfonyl group (-SO2CH3) capable of acting as a leaving group; reactivity class demonstrated by ~90% polymerization yield for 4,6-dichloro analog with diphenol [1] |
| Comparator Or Baseline | 2-(N-methyl-N-methylsulfonylamino) analog (CAS 147118-37-4): No leaving group reactivity; substitution at the 2-position proceeds via Pd-catalyzed formylation [2] |
| Quantified Difference | Qualitative: SNAr reactivity vs. inertness. Polymerization yields of >90% indicate high efficiency of the 2-SO2CH3 leaving group under mild conditions (K2CO3, DMAc, 120°C) [1]. |
| Conditions | Analogous reactivity model: 4,6-dichloro-2-(methylsulfonyl)pyrimidine with 4,4'-(propane-2,2-diyl)diphenol; K2CO3, DMAc, 120°C [1] |
Why This Matters
This divergent reactivity makes 849470-61-7 irreplaceable for research applications requiring downstream SNAr-based elaboration at the pyrimidine 2-position, as the alternative amino analog cannot participate.
- [1] Guan, Y., Wang, C., Wang, D., Dang, G., Chen, C., Zhou, H., & Zhao, X. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances, 5, 12821-12823. DOI: 10.1039/C5RA00634A. View Source
- [2] US Patent Application US20050222415A1. Process for the preparation of rosuvastatin. Justia Patents, filed May 21, 2003, and issued October 6, 2005. View Source
